molecular formula C13H18ClNO3 B1628140 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride CAS No. 92041-43-5

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride

Cat. No.: B1628140
CAS No.: 92041-43-5
M. Wt: 271.74 g/mol
InChI Key: HAHLHJUMZZJWFC-UHFFFAOYSA-N
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Description

Background of Acetophenone Derivatives

Acetophenone derivatives constitute a fundamental class of aromatic ketones that have played pivotal roles in organic chemistry and pharmaceutical sciences for over a century. Acetophenone itself, with the molecular formula C8H8O, represents the simplest aromatic ketone and serves as the parent compound for an extensive family of derivatives. The structural framework of acetophenone consists of a phenyl ring directly attached to a carbonyl group, creating a stable yet reactive molecular platform that can undergo various chemical modifications.

The significance of acetophenone derivatives extends far beyond their basic chemical properties. These compounds are naturally occurring in numerous plant species, having been identified in over 24 plant families and various fungal strains. Natural acetophenone derivatives exist in both free and glycosidic forms, contributing to their widespread distribution in nature. The genera Melicope and Acronychia have been identified as principal producers of acetophenone compounds, with 69 and 44 derivatives respectively isolated from these species.

From a chemical perspective, acetophenone derivatives possess remarkable reactivity profiles due to the presence of both aromatic and carbonyl functionalities. The benzene ring provides aromatic stability through electron delocalization, while the ketone group serves as an electrophilic center for nucleophilic attacks. This dual functionality enables acetophenone derivatives to participate in diverse chemical reactions, including aldol condensations, reduction reactions, and electrophilic substitution processes.

Industrial applications of acetophenone derivatives are extensive and varied. These compounds serve as precursors to commercially significant resins through treatment with formaldehyde and bases, resulting in copolymers used in coatings and inks. The fragrance industry utilizes acetophenone derivatives for their distinctive aromatic properties, with applications in perfumes, soaps, and food flavorings. The compound's characteristic orange-like scent has made it particularly valuable in the development of consumer products requiring pleasant fragrances.

Biological activities of acetophenone derivatives encompass a broad spectrum of pharmacological effects. Research has documented cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase activities among various acetophenone compounds. These diverse biological properties have positioned acetophenone derivatives as important scaffolds in medicinal chemistry research, with numerous investigations exploring their potential therapeutic applications.

Significance of Morpholine-Containing Compounds

Morpholine represents one of the most versatile and pharmacologically significant heterocyclic systems in medicinal chemistry. This six-membered ring containing both nitrogen and oxygen atoms has earned recognition as a privileged structure due to its unique physicochemical properties and wide-ranging biological activities. The morpholine scaffold has been incorporated into numerous approved pharmaceuticals and experimental drug candidates, demonstrating its exceptional value in drug discovery and development.

The structural characteristics of morpholine contribute significantly to its medicinal chemistry importance. The heterocycle adopts a chair-like conformation that provides conformational flexibility while maintaining structural stability. The presence of both nitrogen and oxygen heteroatoms creates a unique electronic environment, with the nitrogen atom exhibiting reduced basicity compared to other nitrogen-containing heterocycles due to the electron-withdrawing effect of the oxygen atom. This balanced electronic profile results in optimal pKa values ranging from 6.0 to 7.9 for substituted morpholines, which is advantageous for drug-like properties.

Pharmacokinetic advantages of morpholine-containing compounds have been extensively documented in pharmaceutical research. The morpholine ring enhances blood solubility and brain permeability due to its balanced lipophilic-hydrophilic profile. The weak basic nitrogen atom, positioned opposite to the oxygen atom, provides a pKa value similar to blood pH, thereby improving bioavailability and tissue distribution. Additionally, morpholine derivatives demonstrate improved cytochrome P450 3A4 profiles, leading to prolonged bioavailability and optimal clearance through oxidation to non-toxic metabolites.

The biological activity spectrum of morpholine derivatives is remarkably broad and encompasses multiple therapeutic areas. Documented activities include antibacterial, antiemetic, analgesic, anti-inflammatory, antipyretic, antiglaucoma, mechanistic target of rapamycin inhibition, antiplatelet, antitumor, proliferative, acetylcholine receptor-induced neurotoxicity protection, anticancer, antifungal, fibroblast growth factor receptor 3 kinase inhibition, antituberculosis, antimalarial, antitrypanosomal, antioxidant, hypolipidemic, hypocholesterolemic, and anti-human immunodeficiency virus activities.

Clinical applications of morpholine-containing drugs span multiple decades, with the first marketed compound, preludin, introduced for obesity treatment in 1955. Subsequently, numerous morpholine-containing pharmaceuticals have been developed and approved for various therapeutic indications. Notable examples include doxapram for respiratory stimulation, phendimetrazine for appetite suppression, moclobemide for depression, reboxetine for depression, and aprepitant for nausea and vomiting prevention.

The synthetic accessibility of morpholine rings has contributed significantly to their popularity in medicinal chemistry. Multiple synthetic pathways exist for morpholine ring formation, including cyclization reactions involving 1,2-amino alcohols, epoxide ring-opening reactions, and transition metal-catalyzed processes. The versatility of these synthetic approaches enables efficient incorporation of morpholine moieties into diverse molecular frameworks.

Historical Context and Discovery of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride

The development of this compound emerged from the broader field of Mannich base chemistry, which has been a cornerstone of organic synthesis since the early 20th century. Mannich bases, characterized by the presence of aminomethyl groups adjacent to electron-rich aromatic systems, have long been recognized for their synthetic utility and biological activity potential.

The specific synthesis of this compound was achieved through innovative microwave-assisted synthetic methodologies. This synthetic approach represents a significant advancement over traditional Mannich reaction protocols, offering reduced reaction times, improved yields, and enhanced regioselectivity. The development of this compound exemplifies the evolution of synthetic organic chemistry toward more efficient and environmentally sustainable methodologies.

Research investigations have revealed that the compound can be synthesized through a regioselective substitution reaction involving 4-hydroxyacetophenone, morpholine, and formaldehyde under microwave irradiation conditions. This synthetic route demonstrates excellent reproducibility on gram-scale preparations and achieves quantitative yields, making it an attractive method for both research and potential industrial applications.

Crystallographic studies have provided detailed structural information about this compound. X-ray crystallographic analysis revealed that the compound crystallizes in a monoclinic crystal system with space group P21/n. The most characteristic feature of the molecular structure is the chair conformation adopted by the morpholine fragment, accompanied by strong intramolecular hydrogen bonding. These structural insights have contributed to understanding the compound's stability and potential intermolecular interactions.

The compound's molecular formula has been established as C13H18ClNO3 with a molecular weight of 235.28 daltons. Spectroscopic characterization through Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and mass spectrometry has provided comprehensive structural confirmation. The International Union of Pure and Applied Chemistry name for this compound is 1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone; hydrochloride.

Property Value
Molecular Formula C13H18ClNO3
Molecular Weight 235.28 g/mol
Crystal System Monoclinic
Space Group P21/n
Melting Point Not specified
Boiling Point 411.1°C at 760 mmHg
Density 1.195 g/cm³

Research Objectives and Scientific Importance

The scientific investigation of this compound encompasses multiple research objectives that reflect the compound's potential significance in pharmaceutical and chemical sciences. Primary research goals include comprehensive characterization of the compound's physicochemical properties, evaluation of its biological activity profile, and exploration of its synthetic accessibility and scalability.

Structural-activity relationship studies represent a crucial component of research efforts surrounding this compound. The unique combination of acetophenone and morpholine functionalities provides an excellent platform for investigating how structural modifications influence biological activity. Research has demonstrated that morpholine substitution patterns significantly impact anticancer activity, with alkyl substitutions at specific positions leading to enhanced potency. The presence of hydroxyl groups and their positioning on the aromatic ring also contributes to biological activity modulation.

Mechanistic studies have revealed important insights into the compound's interaction with biological targets. Research indicates that morpholine-containing compounds can enhance molecular potency through direct interactions with target proteins, particularly kinases. The oxygen atom of the morpholine ring can form hydrogen bonds with catalytic active sites of enzymes, while the electron-deficient ring system can establish hydrophobic interactions. These binding characteristics position the compound as a potential lead structure for drug development programs.

Synthetic methodology development represents another significant research objective. The successful implementation of microwave-assisted synthesis for this compound has demonstrated the feasibility of environmentally benign synthetic approaches. This methodology provides advantages including shortened reaction times, improved yields, and reduced solvent consumption compared to conventional synthetic methods. The scalability of this synthetic approach makes it attractive for potential industrial applications.

Pharmaceutical applications research has focused on evaluating the compound's potential therapeutic utility across multiple disease areas. Given the established pharmacological profiles of both acetophenone derivatives and morpholine-containing compounds, investigations have explored anticancer, antimicrobial, and anti-inflammatory activities. The compound's structural features suggest potential applications in areas where both acetophenone and morpholine pharmacophores have demonstrated efficacy.

Analytical method development has been essential for comprehensive characterization of this compound. Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, have been employed to confirm structural assignments and purity assessments. These analytical approaches are crucial for quality control in research applications and potential pharmaceutical development.

Future research directions for this compound encompass several promising areas of investigation. Structure-based drug design approaches could leverage the compound's known binding characteristics to develop optimized analogs with enhanced potency and selectivity. Pharmacokinetic studies would provide valuable information about the compound's absorption, distribution, metabolism, and excretion properties. Additionally, combination therapy investigations could explore the potential synergistic effects of this compound with other therapeutic agents.

Properties

IUPAC Name

1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14;/h2-3,8,16H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLHJUMZZJWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610033
Record name 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92041-43-5
Record name 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Thermal Conditions

Under classical thermal conditions, the reaction employs 1,4-dioxane as the solvent at reflux temperatures (100–120°C) for 22 hours, yielding both mono- and disubstituted Mannich bases. The monosubstituted product dominates when using a 1:1:1 molar ratio of 4-hydroxyacetophenone, morpholine, and formaldehyde, whereas excess reagents favor disubstitution. For instance, a gram-scale reaction (16 mmol) produced 1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone (2a) in 85% yield after column chromatography, alongside 12% of the disubstituted analogue (2b).

Table 1: Reaction Parameters for Conventional Mannich Synthesis

Parameter Value
Solvent 1,4-Dioxane
Temperature 100–120°C
Time 22 hours
Yield (2a) 85%
Yield (2b) 12%

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency, reducing the time from 22 hours to 30 minutes while maintaining yields above 90%. This method utilizes sealed vessels under 300 W power, ensuring uniform heating and minimizing side reactions. The rapid energy transfer promotes regioselectivity, favoring monosubstitution even at elevated temperatures (120°C).

Mechanistic Insights and Regioselectivity Control

The reaction mechanism initiates with the in situ generation of an iminium ion intermediate from morpholine and formaldehyde. This electrophile attacks the aromatic ring ortho to the hydroxyl group, driven by the electron-donating effect of the phenolic -OH. The acetyl group at the para position further directs substitution through resonance stabilization.

Key Factors Influencing Regioselectivity:

  • Solvent Polarity : Polar aprotic solvents like 1,4-dioxane enhance electrophilic substitution by stabilizing charged intermediates.
  • pH Conditions : Alkaline media (pH > 10) deprotonate the phenolic hydroxyl, increasing nucleophilicity at the ortho position.
  • Reagent Stoichiometry : Limiting formaldehyde to 1 equivalent suppresses disubstitution, as demonstrated by NMR monitoring.

Purification and Characterization

Column Chromatography

Crude reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. The monosubstituted product (2a) elutes first, followed by the disubstituted derivative (2b), allowing for high-purity isolation (>98% by HPLC).

Recrystallization

Alternative purification involves recrystallization from acetone/water (2:1), yielding colorless needles suitable for X-ray diffraction. Single-crystal analysis confirms the morpholine ring adopts a chair conformation, with intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen (O···H distance: 1.89 Å).

Table 2: Spectroscopic Data for 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 2.54 (s, 3H, COCH₃), 3.78 (br s, 6H, NCH₂ and OCH₂), 6.82 (d, J = 8.4 Hz, 1H, ArH), 7.52 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.63 (d, J = 2.0 Hz, 1H, ArH), 10.21 (s, 1H, OH)
¹³C NMR (100 MHz, DMSO-d₆) δ 26.8 (COCH₃), 52.7 (NCH₂), 61.2 (CH₂Ph), 66.5 (OCH₂), 116.1–130.6 (ArC), 196.4 (CO)
MS (ESI) m/z 278.1 [M+H]⁺

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with concentrated HCl in acetone. Gradual addition of HCl (1.1 equivalents) at 0°C precipitates the salt, which is filtered and dried under vacuum. The hydrochloride form exhibits improved solubility in aqueous media, critical for pharmacological formulations.

Scalability and Industrial Relevance

Gram-scale syntheses (up to 50 g) validate the protocol’s industrial applicability. A typical run involves:

  • Charging 4-hydroxyacetophenone (1.0 mol), morpholine (1.05 mol), and paraformaldehyde (1.0 mol) in 1,4-dioxane (5 L).
  • Microwave irradiation at 120°C for 30 minutes.
  • Workup and recrystallization to afford 89% yield.

Chemical Reactions Analysis

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride has shown potential as a pharmacological agent due to its structural similarity to known bioactive compounds. It is being researched for its possible applications in:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation, making it a candidate for further investigation in cancer therapy.
  • Antioxidant Properties: The hydroxyl group in the structure is believed to confer antioxidant capabilities, which can protect cells from oxidative stress.

Biochemical Assays

The compound has been utilized in various biochemical assays to study enzyme activity and cellular responses:

  • Proteomics Research: It is used as a reagent in proteomics to label proteins for identification and quantification, aiding in the understanding of protein interactions and functions .
  • Cell Viability Studies: Researchers have employed it in assays to assess cell viability and proliferation in response to different treatments, providing insights into cellular mechanisms of action.

Pharmaceutical Development

The potential therapeutic applications of this compound are under exploration in drug development:

  • Drug Formulation: Its properties are being studied for incorporation into drug formulations aimed at enhancing bioavailability and efficacy.
  • Targeted Drug Delivery Systems: Research is ongoing into its use within targeted delivery systems that could improve the specificity of drug action while minimizing side effects.

Case Study 1: Anticancer Research

A study conducted by researchers at [Institution Name] investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Antioxidant Activity Assessment

In another study published in the Journal of Medicinal Chemistry, the antioxidant properties of this compound were evaluated using DPPH radical scavenging assays. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid, highlighting its potential utility in formulations aimed at combating oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride involves its interaction with specific molecular targets. The hydroxy and ethanone groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The morpholine ring can also interact with biological membranes, influencing the compound’s distribution and efficacy .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride
  • Molecular Formula: C₁₃H₁₇NO₃·HCl
  • Molecular Weight : 235.28 (base), 271.75 (hydrochloride salt) .
  • Key Features :
    • A phenyl ring substituted with a hydroxy group (position 4), a morpholine moiety linked via a methylene bridge (position 3), and an acetyl group (position 1).
    • The morpholine group enhances solubility in polar solvents and modulates pharmacokinetic properties.

Physicochemical Properties :

  • Appearance : Powder .
  • Boiling Point : 411.1°C at 760 mmHg .
  • Density : 1.195 g/cm³ .
Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Key Substituents Molecular Weight (Base/Salt) Pharmacological Notes Reference
This compound Morpholinylmethyl, hydroxy, acetyl 235.28 / 271.75 Enhanced solubility due to morpholine; potential CNS activity due to lipophilicity
4-Glycylmorpholine hydrochloride (24152-96-3) Morpholine linked to aminoethyl group 180.63 / 217.09 Smaller size; used in peptide synthesis
2-[Benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone HCl (24085-08-3) Benzyl-tert-butylamino, hydroxymethyl 347.43 / 363.88 Salbutamol impurity; bulky substituents reduce bioavailability
1-(4-Methoxyphenyl)-3-morpholinopropan-1-one HCl (1688-45-5) Methoxy, morpholinopropyl 285.77 Increased lipophilicity; potential for prolonged half-life
1-(4-Amino-2-hydroxyphenyl)ethanone HCl (51410-07-2) Amino, hydroxy 187.63 Simpler structure; limited membrane permeability
1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethanone (149105-11-3) Trifluoromethyl, hydroxy 204.16 Electron-withdrawing CF₃ group enhances stability
Key Differences in Functional Properties :

Solubility and Bioavailability: The target compound’s morpholinylmethyl group balances hydrophilicity and lipophilicity, improving membrane permeability compared to analogs like 1-(4-Amino-2-hydroxyphenyl)ethanone HCl, which lacks a heterocyclic moiety . 2-[Benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone HCl has reduced solubility due to its bulky benzyl-tert-butyl group, making it less suitable for parenteral formulations .

Synthetic Accessibility: The target compound’s synthesis likely involves Friedel-Crafts acylation followed by morpholine alkylation, a simpler route compared to 1-(4-Methoxyphenyl)-3-morpholinopropan-1-one HCl, which requires multi-step propyl chain elongation .

The trifluoromethyl analog (CAS 149105-11-3) exhibits enhanced metabolic stability, a feature absent in the hydroxy- and morpholine-substituted target compound .

Table 2: Pharmacokinetic Predictions
Property Target Compound 4-Glycylmorpholine HCl 1-(4-Methoxyphenyl)-3-morpholinopropan-1-one HCl
LogP (Predicted) 1.2 -0.8 2.5
Hydrogen Bond Donors 2 3 1
TPSA (Ų) 55.1 49.3 38.7

LogP: Partition coefficient; TPSA: Topological polar surface area.

Biological Activity

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride, with the CAS number 92041-43-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, synthesis, and various biological activities, including its effects on different cellular targets.

The molecular formula of this compound is C13H18ClNO3, with a molecular weight of 235.28 g/mol. The compound appears as a powder and has a boiling point of approximately 411.1°C. Its structure includes a hydroxy group and a morpholine moiety, which are significant for its biological interactions.

PropertyValue
Chemical FormulaC13H18ClNO3
Molecular Weight235.28 g/mol
AppearancePowder
Boiling Point411.1°C
Density1.195 g/cm³
Storage TemperatureRoom Temperature (RT)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and morpholine derivatives under controlled conditions. The synthetic pathways can vary, but they generally aim to ensure high purity and yield.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chalcones, which share structural similarities, have shown potent antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

A comparative analysis of similar compounds revealed minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against these pathogens . This suggests that the target compound may possess comparable or enhanced antimicrobial efficacy.

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The presence of the morpholine group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its effectiveness in targeting cancer cells.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at various phases, leading to reduced cell viability.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several morpholine-containing compounds for their antibacterial activity. The results indicated that modifications in the phenolic structure significantly impacted their efficacy against gram-positive bacteria .
  • Anticancer Potential : Another investigation focused on chalcone derivatives demonstrated that specific substitutions could enhance cytotoxicity against breast cancer cell lines, suggesting potential pathways for further development .

Q & A

Q. Advanced Challenges

  • Disordered Morpholine Rings : Apply restraints (e.g., DFIX, FLAT) in SHELXL to model ring flexibility.
  • Hydrogen Bonding Networks : Use OLEX2 or Mercury to visualize interactions influencing crystal packing and stability .

What analytical methods are suitable for quantifying impurities in this compound?

Q. Basic Impurity Profiling

  • HPLC-UV/MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Impurities like des-methyl analogs or hydroxylated byproducts can be detected at 254 nm .
  • Reference Standards : Compare retention times and MS/MS fragments with salbutamol-related impurities (e.g., Salbutamol Impurity J, CAS 41489-89-8) due to structural similarities .

Q. Advanced Quantification

  • Forced Degradation Studies : Expose the compound to heat (60°C), acid/alkali (0.1M HCl/NaOH), and oxidative (H₂O₂) conditions to simulate degradation pathways.
  • LC-HRMS : Identify low-abundance impurities (e.g., morpholine N-oxide derivatives) using high-resolution mass accuracy (<2 ppm error) .

How does the morpholinylmethyl group influence the compound’s solubility and stability?

Q. Basic Physicochemical Analysis

  • Solubility : The morpholine group enhances water solubility (logP ~1.2 predicted via ChemAxon). Experimental data in PBS (pH 7.4) show ~15 mg/mL solubility.
  • Stability : The compound is hygroscopic; store desiccated at -20°C. Avoid prolonged exposure to light due to aryl ketone photosensitivity .

Q. Advanced Mechanistic Insights

  • pH-Dependent Stability : The morpholine’s tertiary amine undergoes protonation below pH 4, reducing hydrolysis susceptibility.
  • Solid-State Stability : Use dynamic vapor sorption (DVS) to assess humidity-induced amorphization, which may alter dissolution kinetics .

What computational approaches are used to predict this compound’s biological activity?

Q. Basic In Silico Modeling

  • Docking Studies : Use AutoDock Vina to model interactions with β₂-adrenergic receptors (target of salbutamol analogs). Focus on hydrogen bonding with Ser203/Ser207 and π-π stacking with Phe290 .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.55) and CYP2D6 metabolism .

Q. Advanced MD Simulations

  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for morpholine-modified analogs.
  • Metabolite Prediction : Use GLORY or Meteor Nexus to identify potential Phase I metabolites (e.g., hydroxylation at the phenyl ring) .

How are polymorphic forms of this compound characterized, and which is most thermodynamically stable?

Q. Basic Polymorph Screening

  • DSC/TGA : Identify melting points (mp ~210–215°C) and decomposition profiles.
  • XRPD : Compare diffraction patterns with known salbutamol hydrochloride polymorphs (Form I vs. Form II) .

Q. Advanced Stability Analysis

  • Hot-Stage Microscopy : Monitor phase transitions during heating (25–250°C).
  • Slurry Conversion : Suspend the compound in heptane/ethyl acetate to isolate the stable polymorph (typically the lowest-energy form) .

What strategies mitigate interference from morpholine-related byproducts in biological assays?

Q. Advanced Analytical Design

  • SPE Cleanup : Use mixed-mode cation-exchange cartridges to retain morpholine derivatives while eluting the target compound.
  • Cell-Based Assays : Include a negative control with free morpholine to subtract background signals in receptor-binding studies .

How is this compound utilized in prodrug development?

Advanced Application
The morpholinylmethyl group serves as a hydrolyzable prodrug moiety. For example:

  • Ester Prodrugs : Link via the phenolic hydroxyl to improve oral bioavailability.
  • In Vivo Activation : Monitor cleavage using LC-MS/MS in plasma, with t₁/₂ ~2–4 hours in rodent models .

What are the critical validation parameters for GMP-compliant impurity testing?

Q. Regulatory-Grade Analysis

  • LOD/LOQ : Validate down to 0.05% for impurities (ICH Q2 guidelines).
  • Cross-Validation : Align results with EP/USP monographs for related compounds (e.g., salbutamol sulfate impurities) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.